molecular formula C9H17NO5S B561797 N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine CAS No. 144889-50-9

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine

Cat. No.: B561797
CAS No.: 144889-50-9
M. Wt: 251.30 g/mol
InChI Key: VGJNEDFZFZCLSX-MQWKRIRWSA-N
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Description

Contextualization within Environmental Xenobiotic Metabolism and Exposure Assessment

The study of DHBMA is deeply rooted in the broader fields of xenobiotic metabolism and exposure assessment. Xenobiotics are foreign chemical substances that are not naturally produced by or expected to be present within an organism. The body has evolved complex enzymatic pathways to metabolize these compounds, generally rendering them more water-soluble to facilitate their excretion. DHBMA is a product of such a metabolic process, specifically the detoxification of 1,3-butadiene (B125203). healthmatters.ioumn.edu

As a biomarker of exposure, the presence and concentration of DHBMA in urine provide a reliable indication of an individual's recent exposure to 1,3-butadiene. wur.nlnih.gov This is particularly valuable in environmental health studies and occupational hygiene, where monitoring exposure to hazardous substances is paramount for protecting human health. nih.gov The analysis of urinary DHBMA allows for non-invasive assessment of internal dose, reflecting the amount of the parent compound that has been absorbed and metabolized by the body. nih.gov

Overview of Mercapturic Acid Conjugates in Biotransformation Processes

DHBMA belongs to a class of compounds known as mercapturic acid conjugates. The formation of mercapturic acids is a major pathway in the biotransformation (Phase II metabolism) of a wide array of electrophilic xenobiotics and their reactive metabolites. nih.govtandfonline.com This detoxification process, known as the mercapturic acid pathway, involves the initial conjugation of the electrophilic compound with the endogenous antioxidant glutathione (B108866) (GSH). pharmacy180.comjove.com

This initial conjugation is catalyzed by a family of enzymes called glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by other enzymes, including γ-glutamyltransferases and dipeptidases, to form a cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferases to yield the corresponding mercapturic acid, which is then typically excreted in the urine. wikipedia.org The formation of mercapturic acids like DHBMA is a critical mechanism for protecting cellular macromolecules, such as DNA, from damage by reactive electrophiles. pharmacy180.com

Historical Development of Research on N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine as a Metabolic Product in Environmental Health Sciences

The identification and quantification of DHBMA as a urinary metabolite of 1,3-butadiene marked a significant advancement in the biomonitoring of this carcinogen. Early research focused on understanding the metabolic pathways of 1,3-butadiene in animal models and humans to identify reliable biomarkers of exposure. These studies revealed that 1,3-butadiene is first oxidized to reactive epoxides, such as 3,4-epoxy-1-butene (EB). umn.edu

Precursor Xenobiotic Compounds and Initial Biotransformation Pathways

The journey to the formation of this compound begins with the exposure to and subsequent metabolism of 1,3-butadiene, a volatile organic compound primarily used in the production of synthetic rubber. healthmatters.ionih.gov

Upon inhalation or absorption, 1,3-butadiene undergoes metabolic activation, primarily in the liver, by cytochrome P450 monooxygenases, particularly CYP2E1 and CYP2A6. nih.govresearchgate.netresearchgate.net This enzymatic oxidation converts the relatively inert 1,3-butadiene into highly reactive electrophilic epoxide intermediates. The primary and initial metabolite formed is 1,2-epoxy-3-butene, also known as 3,4-epoxy-1-butene. researchgate.netresearchgate.netnih.govwho.int

Further oxidation of 1,2-epoxy-3-butene can lead to the formation of 1,2:3,4-diepoxybutane (DEB), another potent and mutagenic metabolite. nih.govresearchgate.netnih.gov The formation of these epoxides is a critical step, as their electrophilic nature allows them to react with cellular macromolecules. The rate of formation of these epoxides can vary between species, with mice showing a higher capacity for producing these reactive intermediates compared to rats, which may contribute to the observed differences in carcinogenicity. who.intnih.gov

The epoxide intermediates of 1,3-butadiene metabolism can undergo detoxification through enzymatic hydrolysis, a reaction catalyzed by epoxide hydrolase. nih.govca.gov This enzyme adds a water molecule to the epoxide ring, converting the reactive epoxides into less reactive diols. For instance, 1,2-epoxy-3-butene can be hydrolyzed to form 3-butene-1,2-diol. nih.gov This hydrolysis pathway is a crucial detoxification step, competing with the glutathione conjugation pathway.

Glutathione Conjugation and Formation of S-Substituted Glutathione Adducts

A major pathway for the detoxification and elimination of the electrophilic epoxide metabolites of 1,3-butadiene is through conjugation with the endogenous antioxidant glutathione (GSH). nih.govnih.govnih.gov

The conjugation of the epoxide intermediates with glutathione is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). nih.govwho.int These enzymes facilitate the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon of the epoxide ring, forming a stable S-substituted glutathione adduct. washington.edumdpi.com This reaction is a critical step in the mercapturic acid pathway, rendering the xenobiotic more water-soluble and facilitating its excretion. Both 1,2-epoxy-3-butene and 1,2:3,4-diepoxybutane can serve as substrates for GST-catalyzed conjugation. nih.govnih.gov

The efficiency of glutathione conjugation can be significantly influenced by genetic polymorphisms in the genes encoding for GST enzymes. nih.gov The most studied polymorphisms in this context are the deletion polymorphisms of GSTT1 (Glutathione S-transferase theta 1) and GSTM1 (Glutathione S-transferase mu 1). nih.govnih.gov

Individuals with null or deletion genotypes for GSTT1 and GSTM1 lack the respective functional enzymes, which can impair their ability to detoxify the epoxide metabolites of 1,3-butadiene. nih.govssu.ac.ir Studies have shown that the GSTT1 genotype, in particular, has a strong influence on the urinary levels of mercapturic acid metabolites of 1,3-butadiene. nih.govnih.gov This suggests that individuals with certain GST genotypes may be more susceptible to the toxic effects of 1,3-butadiene due to a reduced capacity for detoxification via glutathione conjugation.

GST GenotypeEffect on Conjugation EfficiencyReference
GSTT1-nullReduced ability to conjugate 1,3-butadiene epoxides nih.govnih.gov
GSTM1-nullPotentially reduced conjugation capacity nih.gov

Subsequent Biotransformation to N-Acetylcysteine Conjugates (Mercapturic Acid Pathway)

The glutathione conjugates formed in the liver are not the final excretory products. They undergo further processing through the mercapturic acid pathway to be converted into N-acetylcysteine conjugates, which are then excreted in the urine. nih.govresearchgate.netwho.int

This multi-step pathway involves the sequential enzymatic cleavage of the glutamate and glycine residues from the glutathione conjugate, leaving the cysteine conjugate. This is followed by N-acetylation of the amino group of the cysteine residue, catalyzed by N-acetyltransferase, to form the final mercapturic acid, this compound. oup.comnih.govnih.gov The measurement of this and other mercapturic acid metabolites in urine provides a reliable method for biomonitoring human exposure to 1,3-butadiene. researchgate.netoup.comnih.govnih.gov

An in-depth examination of this compound, a significant biomarker of exposure to the industrial chemical 1,3-butadiene, reveals complex metabolic processes that are crucial for understanding its toxicology and for monitoring human exposure. up.ac.zaup.ac.zahealthmatters.iomedchemexpress.com This article delineates the biochemical formation, stereochemical nuances, and interspecies metabolic variations of this compound.

Properties

IUPAC Name

(2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJNEDFZFZCLSX-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932439
Record name S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144889-50-9
Record name L-Cysteine, N-acetyl-S-(3,4-dihydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

N Acetyl S 3,4 Dihydroxybutyl L Cysteine As a Biomarker in Exposure Science and Environmental Epidemiology

Utility in Assessing Environmental and Occupational Exposures to Xenobiotics

Biomarkers of exposure are essential tools in environmental health science, providing a measure of the amount of a chemical that has entered the body. nih.govredalyc.orgcanada.canih.gov N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) is a specific biomarker of exposure, meaning it is a metabolite of a particular chemical and its presence in biological samples like urine indicates that exposure to the parent compound has occurred. nih.govnih.govcdc.gov

Monitoring Exposure to 1,3-Butadiene (B125203) and Related Alkenes

DHBMA is the primary urinary metabolite of 1,3-butadiene in humans, making it an invaluable tool for monitoring exposure to this specific xenobiotic. mdpi.comresearchgate.netresearchgate.netup.ac.za 1,3-Butadiene is a significant industrial chemical used in the production of synthetic rubber and polymers, and is also found in automobile exhaust and tobacco smoke. mdpi.comcancer.gov The International Agency for Research on Cancer (IARC) classifies 1,3-butadiene as a known human carcinogen. mdpi.comhealthmatters.io

Upon inhalation, 1,3-butadiene is metabolically activated in the body to reactive epoxides, such as 3,4-epoxy-1-butene. mdpi.comoup.com In humans, the primary metabolic pathway involves the hydrolysis of this epoxide to 1,2-dihydroxy-3-butene, which is then conjugated with glutathione (B108866). oup.comnih.gov Subsequent enzymatic processes convert this conjugate into DHBMA, which is then excreted in the urine. mdpi.comoup.comnih.gov Because this hydrolysis pathway is significantly more active in humans compared to rodents, DHBMA constitutes more than 97% of the total urinary mercapturic acid metabolites of 1,3-butadiene in people. researchgate.netnih.gov Consequently, quantifying DHBMA in urine provides a specific and sensitive measure of recent exposure to 1,3-butadiene in both occupational and environmental settings. nih.govwho.intnih.gov

Exposure Group1,3-Butadiene Air Concentration (ml/m³)Urinary DHBMA Concentration (mg/L)Source
Non-occupationally Exposed PersonnelNot Applicable0.32 researchgate.net
Workers with Low Exposure0.01–0.10.33–0.67 researchgate.net
Workers with Moderate Exposure0.1–0.30.69–0.92 researchgate.net

Application in Studies of Complex Environmental Mixtures, Including Volatile Organic Compounds (VOCs)

Humans are constantly exposed to complex mixtures of chemicals from various sources. mdpi.com 1,3-butadiene is classified as a volatile organic compound (VOC), a group of chemicals that are widespread environmental contaminants. nih.govtandfonline.comnih.gov Sources of VOCs include industrial emissions, vehicle exhaust, and consumer products. nih.gov Assessing the health risks of these complex mixtures requires specific biomarkers to identify and quantify the internal dose of individual components. nih.govmdpi.com

The measurement of DHBMA is utilized in large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), to determine the extent of 1,3-butadiene exposure within the general population from the mix of environmental VOCs. nih.govtandfonline.comnih.gov By analyzing urinary DHBMA, researchers can parse the contribution of 1,3-butadiene to an individual's total chemical exposure burden, linking specific pollutants to internal doses. redalyc.org

Assessment of Exposure to Smoking-Related Products (e.g., Traditional Cigarettes, Electronic Nicotine (B1678760) Delivery Systems)

For the non-occupationally exposed population, tobacco smoke is a primary source of 1,3-butadiene exposure. cancer.govnih.govtandfonline.com As a result, DHBMA serves as an effective biomarker for assessing exposure to harmful constituents in tobacco products. nih.govnih.gov Numerous studies have documented significantly higher urinary concentrations of DHBMA in smokers compared to non-smokers. nih.govtandfonline.comnih.gov

Research has also investigated DHBMA levels in users of electronic nicotine delivery systems (ENDS), or e-cigarettes. One study found that DHBMA concentrations in the urine of vapers can be similar to levels found in traditional smokers, suggesting that vaping may also be a source of exposure to 1,3-butadiene or its precursors. nih.gov This highlights the utility of DHBMA in evaluating exposure to harmful and potentially harmful constituents across a range of smoking-related products.

Quantification of this compound in Biological Matrices for Exposure Assessment

The quantification of DHBMA in biological samples, primarily urine, is the cornerstone of its use in exposure assessment. oup.comnih.govnih.govnih.gov Analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific measurement of this biomarker. nih.govnih.gov

Urinary Excretion Profiles and Toxicokinetic Considerations

The main route of human exposure to 1,3-butadiene is inhalation. healthmatters.io After being absorbed into the bloodstream, it is transported to the liver, where it undergoes metabolism. healthmatters.io The formation of DHBMA is a result of this detoxification process. mdpi.comnih.gov While about half of inhaled 1,3-butadiene is exhaled unchanged, the remainder is metabolized and its byproducts are eliminated from the body, primarily through urine. healthmatters.io

The toxicokinetics of DHBMA are linked to the metabolism of its parent compound. The predominance of the hydrolysis pathway for the 3,4-epoxy-1-butene intermediate in humans leads to DHBMA being the major urinary metabolite. researchgate.netnih.gov The elimination half-life of a structurally similar mercapturic acid has been estimated at approximately 6 hours, which suggests that urinary biomarkers like DHBMA are indicative of recent exposures. nih.gov

Population-Level Biomarker Concentrations and Variability in Human Cohorts

Population-level studies provide valuable data on the distribution of biomarker concentrations and help identify factors that influence exposure. The NHANES has provided comprehensive data on urinary DHBMA levels in the U.S. population. nih.govtandfonline.com

The data clearly demonstrates that tobacco use is a significant determinant of DHBMA levels. nih.govtandfonline.com In the 2011–2016 NHANES survey, the median urinary concentration of DHBMA (reported as 34HBMA) was higher in exclusive smokers than in non-users. nih.govtandfonline.com The study also revealed a clear dose-response relationship, with DHBMA levels increasing with the number of cigarettes smoked per day. nih.govtandfonline.com These population-level data establish a baseline for exposure in the general population and confirm the link between smoking intensity and the uptake of 1,3-butadiene. nih.gov

Population Group (NHANES 2011-2016)Median Urinary DHBMA (µg/g creatinine)Source
Non-users of Tobacco Products296 nih.govtandfonline.com
Exclusive Smokers391 nih.govtandfonline.com
Smokers (1-10 cigarettes/day)~394 (33% increase over non-users) nih.govtandfonline.com
Smokers (11-20 cigarettes/day)~426 (44% increase over non-users) nih.govtandfonline.com
Smokers (>20 cigarettes/day)~598 (102% increase over non-users) nih.govtandfonline.com

Note: Values for different smoking categories are calculated based on the reported percentage increases from the non-user median.

Methodological Considerations for Standardization and Normalization in Biomarker Studies (e.g., Creatinine (B1669602) Adjustment)

In biomarker studies, particularly those involving urine samples, the concentration of a biomarker can be influenced by the individual's hydration status. To account for this variability, a process of normalization is employed. The most common method is creatinine adjustment. nih.gov Creatinine is a waste product of muscle metabolism that is excreted in urine at a relatively constant rate. nih.gov By expressing the biomarker concentration as a ratio to the creatinine concentration (e.g., µg of biomarker per gram of creatinine), researchers can obtain a more standardized measure that is less affected by urine dilution. nih.gov

However, the use of creatinine adjustment is not without its challenges and controversies. nih.gov In certain disease states, such as acute kidney injury or chronic kidney disease, creatinine excretion rates can vary significantly, potentially making it an unreliable normalization standard. nih.gov Furthermore, factors like age, sex, and muscle mass can also influence creatinine levels, which must be considered when interpreting results. medrxiv.org For DHBMA specifically, studies have shown that while it is a sensitive biomarker for recent 1,3-butadiene exposure, its urinary concentrations can be influenced by smoking status, with smokers generally having higher levels. nih.gov Therefore, when using DHBMA as a biomarker, it is crucial to not only adjust for creatinine but also to collect detailed information on potential confounding factors like smoking habits to ensure accurate interpretation of the data. nih.govnih.gov

The choice of biomarker can also depend on the specific research question. For instance, another 1,3-butadiene metabolite, monohydroxy-3-butenyl mercapturic acid (MHBMA), has a longer half-life in the body compared to DHBMA. nih.gov This means that MHBMA levels might be more suitable for assessing cumulative or long-term exposure, while DHBMA is better for evaluating recent exposure. nih.gov

Research on Associations with Biological Indicators and Health Outcomes

Beyond its use as a biomarker of exposure, research has begun to explore the associations between DHBMA and various health-related indicators. This research aims to understand the potential health consequences of 1,3-butadiene exposure as reflected by DHBMA levels.

Studies on Associations with Physiological Parameters (e.g., Blood Pressure)

While direct studies on the association between DHBMA and blood pressure are limited, research on N-acetylcysteine (NAC), a related compound, provides some insights. nih.gov NAC, a precursor to L-cysteine and glutathione, has been studied for its potential antihypertensive effects. nih.govnih.gov Several studies in animal models have shown that NAC supplementation can prevent or reduce increases in blood pressure. nih.gov In humans, some studies have suggested that NAC, when used as an adjunct to other antihypertensive therapies, can lead to a decrease in blood pressure. nih.govresearchgate.net One clinical trial found that the combination of NAC and an angiotensin-converting enzyme (ACE) inhibitor significantly reduced both systolic and diastolic blood pressure compared to the ACE inhibitor alone. nih.gov Another study involving pregnant women with pre-eclampsia found that NAC supplementation was associated with a decrease in elevated blood pressure. clinmedjournals.org However, other studies have reported no significant effect of NAC on blood pressure in patients with chronic kidney disease. researchgate.net The potential mechanisms for NAC's antihypertensive effects are thought to involve its antioxidant properties and its ability to increase the availability of nitric oxide, a molecule that helps to relax blood vessels. nih.govnih.gov Given that DHBMA is a cysteine-containing metabolite, it is plausible that it could have some influence on similar pathways, but more direct research is needed to establish a clear association with blood pressure.

Table 1: Selected Studies on N-acetylcysteine (NAC) and Blood Pressure

Study PopulationInterventionOutcome
Hypertensive patientsNAC + ACE inhibitorSignificant reduction in systolic and diastolic blood pressure compared to ACE inhibitor alone. nih.gov
Pregnant women with pre-eclampsiaNAC supplementationAssociated with a decrease in elevated blood pressure. clinmedjournals.org
Patients with chronic kidney diseaseNAC supplementationNo significant effect on blood pressure. researchgate.net
Animal models (rats)NAC supplementationPrevention or reduction of increased blood pressure. nih.gov

Investigations into Links with Systemic Biological Processes (e.g., Biological Aging, Sleep Duration)

The potential links between DHBMA and systemic biological processes like aging and sleep are being explored, largely through research on its parent compound, N-acetylcysteine (NAC).

Biological Aging: Biological aging is a complex process characterized by the gradual decline in physiological function. One of the hallmarks of aging is the shortening of telomeres, which are protective caps (B75204) at the ends of chromosomes. mdpi.comnih.govceon.rs Oxidative stress is considered a major contributor to telomere shortening. nih.gov NAC is a potent antioxidant that has been investigated for its potential anti-aging properties. nih.gov Studies in animal models have shown that NAC supplementation can extend lifespan and ameliorate some age-related symptoms. nih.govnih.gov For example, in mice deficient in the circadian clock protein BMAL1, which exhibit premature aging, NAC treatment significantly increased both average and maximum lifespan. nih.gov While telomere length is a recognized biomarker of biological aging, the direct impact of DHBMA on telomere length has not been extensively studied. nih.gov

Exploration of Potential for Non-Invasive Detection of Disease Biomarkers

The use of urinary biomarkers for the non-invasive detection of diseases is a rapidly growing field of research. nih.govnih.govnews-medical.net Urine is an ideal biofluid for this purpose as it can be collected non-invasively and contains a wide range of metabolites that can reflect the body's physiological state. nih.govnews-medical.net Changes in the levels of specific urinary biomarkers can indicate the early stages of various diseases, including cancer and cardiovascular disease. nih.govmdpi.comnih.gov

While DHBMA is primarily known as a biomarker of exposure to 1,3-butadiene, its potential as a biomarker for disease detection is an area of interest. nih.gov The rationale is that exposure to 1,3-butadiene is linked to an increased risk of certain cancers, and therefore, elevated levels of its metabolite, DHBMA, could potentially serve as an early warning sign. healthmatters.ionih.gov The development of highly sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allows for the accurate quantification of DHBMA in urine, even at low concentrations. nih.gov This technological advancement is crucial for exploring the utility of DHBMA and other urinary metabolites as non-invasive biomarkers for disease. nih.govmdpi.comxjtu.edu.cn The ability to detect diseases at an early, asymptomatic stage through non-invasive means like urine analysis holds significant promise for improving public health outcomes. nih.govnews-medical.netmdpi.com

Advanced Analytical Methodologies for N Acetyl S 3,4 Dihydroxybutyl L Cysteine Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques for High-Sensitivity Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of mercapturic acids like N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine from biological samples. chemrxiv.org This powerful combination allows for the separation of the analyte from endogenous interferences, followed by its highly specific and sensitive detection. LC-MS methods are frequently employed for the analysis of various N-acetyl-L-cysteine conjugates, demonstrating their suitability for quantifying polar metabolites in complex mixtures such as urine. nih.govchemrxiv.org The versatility of LC-MS allows for the development of targeted methods that offer low limits of detection, crucial for assessing environmental and occupational exposure levels. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a primary tool for the high-throughput and sensitive quantification of this compound. nih.govscispace.com This technique utilizes columns with smaller particle sizes, leading to enhanced resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. scispace.com In the context of analyzing urinary metabolites, UHPLC-MS/MS methods have been successfully developed to simultaneously measure a wide array of volatile organic compound (VOC) metabolites, including various mercapturic acids. nih.gov The high selectivity of tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, allows for the precise quantification of the target analyte even in the presence of structurally similar compounds. nih.gov Isotope-dilution techniques are often integrated into these methods to correct for matrix effects and variations in sample preparation, ensuring high accuracy and precision. nih.gov

Table 1: Illustrative UHPLC-MS/MS Parameters for this compound Analysis

Parameter Setting
Chromatography
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (m/z) 252.09
Product Ion (m/z) 129.04
Collision Energy Optimized for specific instrument

Note: These are typical starting parameters and require optimization for specific instrumentation and matrices.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides a powerful platform for both the quantification and structural elucidation of metabolites like this compound. chemrxiv.org Unlike tandem mass spectrometry which targets specific precursor-to-product ion transitions, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio of ions with very high accuracy. This capability allows for the determination of the elemental composition of the analyte and its fragments, aiding in the confident identification of known and unknown metabolites in a biological sample. chemrxiv.org In the context of comprehensive metabolite profiling, HRMS can be used in an untargeted fashion to identify a wide range of mercapturic acids, providing a broader picture of exposure to various xenobiotics. chemrxiv.org

Optimization of Ionization Modes and Fragmentation Patterns for Enhanced Structural Insights

The choice of ionization mode, typically Electrospray Ionization (ESI) in either positive or negative mode, is critical for achieving optimal sensitivity for this compound. The selection depends on the specific compound's ability to gain or lose a proton. For mercapturic acids, both positive and negative modes have been successfully employed.

A key aspect of MS-based analysis is the study of fragmentation patterns, which provides structural information and is essential for setting up selective detection methods in tandem MS. chemrxiv.org For N-acetyl-L-cysteine and its conjugates, a characteristic neutral loss of 129.043 Da, corresponding to the N-acetyl-cysteine moiety, is often observed. chemrxiv.org Other common fragments can arise from the cleavage of the thioether bond. Detailed fragmentation studies are crucial for distinguishing between isomeric metabolites and confirming the identity of the analyte. chemrxiv.org

Table 2: Common Fragments of N-acetyl-L-cysteine Conjugates in MS/MS

Fragment Description Typical m/z
N-acetyl-cysteine moiety 162.023
Neutral loss of N-acetyl-cysteine [M-129.043]+ or [M-129.043]-
Fragment of N-acetyl-cysteine 128.035
Thioether fragment 74.020

Note: The exact m/z values may vary slightly depending on the specific conjugate and the charge state.

Sample Preparation and Isolation Techniques for Complex Biological Specimens

The analysis of this compound in biological samples such as urine necessitates robust sample preparation to remove interfering substances and enrich the analyte of interest. researchgate.netchemrxiv.org

Solid-Phase Extraction (SPE) Protocols for Metabolite Enrichment and Matrix Cleanup

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from urine. researchgate.netchemrxiv.org Various SPE sorbents can be employed, with the choice depending on the physicochemical properties of the analyte and the nature of the sample matrix. Strong anion-exchange (SAX) SPE has been shown to be effective for the extraction of acidic metabolites like mercapturic acids. nih.gov Reversed-phase SPE cartridges are also commonly used to retain the moderately polar this compound while allowing more polar, interfering compounds to be washed away. The development of an effective SPE protocol involves optimizing the conditioning, loading, washing, and elution steps to maximize recovery and minimize matrix effects. researchgate.net

Considerations for Sample Stability and Storage in Bioanalytical Research

The stability of this compound in biological samples is a critical factor for ensuring the accuracy of quantitative analysis. chemrxiv.org N-acetyl-L-cysteine and its derivatives can be susceptible to oxidation and degradation. nih.govresearchgate.net Therefore, proper sample handling and storage procedures are essential. Urine samples are typically stored at low temperatures, such as -20°C or -80°C, to minimize degradation. lgcstandards.comsigmaaldrich.com The stability of the analyte in the chosen storage conditions should be thoroughly evaluated during method validation. This includes assessing freeze-thaw stability and long-term stability to ensure that the measured concentrations accurately reflect the in vivo levels at the time of sample collection. nih.gov

Application of Stable Isotope-Labeled Internal Standards for Accurate Quantification

The use of stable isotope-labeled internal standards is a cornerstone of achieving high accuracy and precision in the quantification of DHBMA. This approach, known as isotope dilution mass spectrometry, involves adding a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This standard behaves identically to the endogenous analyte during sample extraction, cleanup, and ionization, thereby correcting for any analyte loss or matrix effects.

Deuterated DHBMA, such as this compound-d7, serves as an effective internal standard for quantitative analysis. medchemexpress.com The synthesis of these labeled compounds is a critical step. One approach involves the coupling of L-cysteine and 4-bromo-1-butene, followed by a Sharpless asymmetric dihydroxylation to introduce the diol functionality. researchgate.netup.ac.za For the introduction of deuterium (B1214612) labels, a labeled acetate-d3 can be used during the acetylation step. up.ac.za

In practice, a known quantity of the deuterated internal standard (e.g., [d7]-DHBMA) is added to urine samples before any processing. nih.gov The samples are then typically subjected to solid-phase extraction for cleanup and concentration. nih.gov Subsequent analysis by techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) allows for the simultaneous detection and quantification of both the native and the labeled DHBMA. nih.govnih.gov The ratio of the signal from the native analyte to the labeled internal standard is used to calculate the concentration of DHBMA in the original sample, effectively correcting for variability in extraction recovery. nih.gov

The validation of analytical methods is essential to ensure the reliability of the generated data. This process involves a rigorous assessment of several key parameters:

Accuracy : This refers to the closeness of the measured value to the true value. For DHBMA analysis, accuracy is often determined by spiking known amounts of the analyte into a blank matrix (like non-smoker urine) and calculating the percent recovery. nih.gov Studies have reported accuracy values for DHBMA analysis to be around 102.7%. nih.gov

Precision : Precision measures the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (%RSD). Both intra-day (within the same day) and inter-day (on different days) precision are evaluated. For DHBMA, intra-day precision has been reported at 2.4% and inter-day precision at 3%. nih.gov

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument. For DHBMA in urine, LOD values have been reported in the range of 0.14 ng/mL to 5 ng/mL. nih.govrsc.org

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Reported LOQ values for DHBMA are around 1 µg/L and 10 ng/mL. nih.govnih.gov

Table 1: Validation Parameters for DHBMA Quantification Methods

Parameter Reported Value Source
Accuracy 102.7 ± 3.2% nih.gov
Intra-day Precision (%RSD) 2.4% nih.gov
Inter-day Precision (%RSD) 3% nih.gov
Limit of Detection (LOD) 0.14 ng/mL rsc.org
Limit of Detection (LOD) 5 ng/mL nih.gov
Limit of Quantitation (LOQ) 1 µg/L nih.gov
Limit of Quantitation (LOQ) 10 ng/mL nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure of molecules. It is invaluable for the unambiguous identification and structural characterization of metabolites like DHBMA in biological samples.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the analysis of complex biological mixtures such as urine. nih.gov

1D NMR : The most common 1D NMR experiment is the proton (¹H) NMR spectrum, which provides information about the different types of protons in a molecule and their chemical environment. researchgate.net While ¹H NMR is a rapid and robust technique, significant peak overlap can occur in complex mixtures, making the identification of individual components challenging.

2D NMR : To overcome the limitations of 1D NMR, various 2D NMR experiments are utilized. These techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, provide correlations between different nuclei within a molecule. This allows for the separation of overlapping signals and provides detailed connectivity information, which is crucial for the definitive structural elucidation of metabolites in complex matrices. nih.gov For instance, 2D NMR methods have been successfully used to characterize urinary metabolites, including DHBMA, in rats and mice. nih.gov The use of databases and specialized software can further aid in the identification of known compounds within these complex NMR datasets. chemrxiv.org

Future Directions and Emerging Research Avenues for N Acetyl S 3,4 Dihydroxybutyl L Cysteine

Integration with Multi-Omics Approaches in Metabolic and Exposure Research

The era of "big data" in biology offers unprecedented opportunities to contextualize the significance of DHBMA. Future investigations will increasingly integrate data on DHBMA levels with a suite of other "-omics" data, including genomics, proteomics, and metabolomics. This multi-omics approach will be instrumental in constructing a holistic view of the metabolic and health consequences of 1,3-butadiene (B125203) exposure.

By correlating DHBMA concentrations with genomic variations, researchers can identify genetic polymorphisms in enzymes responsible for the metabolism of 1,3-butadiene, such as cytochrome P450s, epoxide hydrolases, and glutathione (B108866) S-transferases. This could explain inter-individual differences in susceptibility to the toxic effects of 1,3-butadiene.

Furthermore, combining DHBMA data with broader metabolomic and proteomic profiles will help to uncover downstream biological perturbations. For instance, such studies could reveal alterations in endogenous metabolic pathways or identify novel protein adducts that may serve as biomarkers of effect, providing a more direct link between exposure and potential health outcomes. A study on volatile organic compounds (VOCs), including 1,3-butadiene, has already demonstrated the potential of such approaches by linking urinary metabolite levels to changes in circulating angiogenic cells, a marker of endothelial injury. researchgate.net

Advanced Computational Modeling and Systems Biology Approaches for Metabolic Pathways and Kinetics

To decipher the complex and dynamic processes that govern the formation and fate of DHBMA in the body, researchers are turning to advanced computational modeling and systems biology. Physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion of chemicals, are becoming increasingly sophisticated. Future PBPK models for 1,3-butadiene will incorporate more detailed descriptions of the enzymatic pathways leading to DHBMA, accounting for species-specific and individual variabilities.

Systems biology approaches will further enhance these models by integrating data from various biological levels, from gene expression to metabolic flux. This will allow for the creation of dynamic models of the metabolic network involved in 1,3-butadiene detoxification. These models will be crucial for predicting the internal dose of reactive metabolites and the resulting levels of DHBMA under different exposure scenarios. Such predictive models are invaluable for risk assessment and for extrapolating findings from animal studies to humans.

Development of Novel Synthetic Strategies for Enantiomerically Pure and Labeled Compound Standards

A significant hurdle in advancing research on DHBMA is the availability of high-quality analytical standards, particularly enantiomerically pure and isotopically labeled forms of the compound. The metabolism of 1,3-butadiene is a stereoselective process, meaning that different spatial isomers (enantiomers and diastereomers) of its metabolites are formed and may have different biological activities.

Future research will focus on developing novel and efficient synthetic strategies to produce these specific stereoisomers of DHBMA in high purity. This will involve the use of chiral catalysts and starting materials to control the stereochemistry of the synthetic route. nih.gov The synthesis of stable isotopically labeled DHBMA standards, for example, using deuterium (B1214612) or carbon-13, is also a critical area of development. These labeled standards are essential for accurate quantification of DHBMA in biological samples using isotope dilution mass spectrometry, a gold-standard analytical technique. nih.gov

Precursor MetaboliteSynthetic ApproachImportance
Butadiene Monoxide (BMO)Diastereo- and enantioselective synthesisAllows for the study of stereospecific metabolism and toxicity. nih.gov
Butadiene Bisoxide (BBO)Diastereo- and enantioselective synthesisCrucial for understanding the formation of diepoxide metabolites. nih.gov
3,4-Epoxybutane-1,2-diolDiastereo- and enantioselective synthesisA key intermediate in the formation of DHBMA. nih.gov
Labeled DHBMAIsotope dilution synthesisEnables accurate quantification in biological matrices. nih.gov

Elucidating the Differential Biological Roles and Significance of Specific Enantiomers and Diastereomers in Biological Systems

Building on the development of enantiomerically pure standards, a key avenue of future research will be to investigate the distinct biological roles of the different stereoisomers of DHBMA. It is plausible that the various enantiomers and diastereomers of DHBMA have different toxicokinetic profiles and biological effects.

Studies will need to be conducted to determine if there are stereoselective differences in the transport, further metabolism, and excretion of DHBMA isomers. For instance, it is known that the cytotoxicity of the precursor epoxide metabolites of 1,3-butadiene is stereospecific. nih.gov Future research will explore whether the resulting DHBMA stereoisomers also exhibit differential biological activities, such as influencing cellular signaling pathways or acting as markers for specific types of cellular damage. Understanding these differences is crucial for a more refined assessment of the health risks associated with 1,3-butadiene exposure.

Development of Next-Generation Analytical Platforms for High-Throughput and Non-Invasive Biomarker Analysis in Large-Scale Cohort Studies

To fully leverage DHBMA as a biomarker in large-scale human population studies, there is a pressing need for the development of next-generation analytical platforms. While current methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive and specific, they can be labor-intensive and may not be ideally suited for processing the thousands of samples required for large cohort studies. nih.govresearchgate.net

Future analytical platforms will need to be high-throughput, automated, and cost-effective. The development of multiplex assays that can simultaneously measure DHBMA along with other relevant biomarkers of exposure and effect is a key goal. nih.gov Furthermore, there is a strong interest in developing non-invasive sampling techniques. While urine is a relatively non-invasive matrix, exploring the potential of other sample types, such as exhaled breath condensate or saliva, could further simplify sample collection in large-scale epidemiological studies. These next-generation platforms will be characterized by reduced offline testing, a focus on real-time monitoring, and the extensive use of advanced data analytics. nih.gov

Q & A

Q. What is the role of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine as a biomarker in environmental and occupational health studies?

this compound (DHBMA) is a urinary metabolite of 1,3-butadiene, a volatile organic compound (VOC) classified as a probable human carcinogen. DHBMA serves as a critical biomarker for assessing exposure to 1,3-butadiene in occupational settings (e.g., rubber manufacturing) and environmental studies. Its quantification in urine correlates with cardiovascular dysfunction, oxidative stress, and endothelial damage, as demonstrated in cohort studies of young adults exposed to traffic-related pollution . Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and solid-phase extraction (SPE) are standardized for DHBMA detection in urine, normalized to creatinine levels .

Q. What analytical methodologies are recommended for quantifying DHBMA in biological samples?

High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or LC-MS/MS is the gold standard for DHBMA quantification. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate DHBMA from urine matrices.
  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve DHBMA from structurally similar metabolites.
  • Validation : Calibration curves using deuterated internal standards (e.g., DHBMA-d7) to account for matrix effects, with limits of detection (LOD) typically <1 ng/mL .

Q. What biological implications are associated with elevated DHBMA levels?

Elevated DHBMA levels in urine are linked to:

  • Cardiovascular Effects : Increased LDL cholesterol, carotid intima-media thickness, and endothelial dysfunction .
  • Oxidative Stress : DHBMA reflects glutathione depletion due to 1,3-butadiene metabolism, leading to DNA adduct formation and potential carcinogenicity .
  • Hearing Loss : Recent studies correlate DHBMA with high-frequency pure-tone audiometry (PTA) thresholds, suggesting a role in cochlear oxidative damage .

Advanced Research Questions

Q. How can stereoselective synthesis of DHBMA address challenges in producing reference standards for exposure studies?

DHBMA exists as diastereomers due to chiral centers at the 3,4-dihydroxybutyl moiety. A stereoselective synthesis involves:

  • Core Structure Formation : SN2 coupling of L-cysteine with 4-bromo-1-butene.
  • Sharpless Asymmetric Dihydroxylation : Using (DHQD)2PHAL ligands to achieve >90% enantiomeric excess (ee) for the (3R)-hydroxyl configuration. This method enables production of enantiopure DHBMA for use as analytical standards, critical for distinguishing occupational exposure pathways and metabolic stereoselectivity in humans .

Q. How should researchers interpret conflicting data on DHBMA levels in vaping versus traditional smoking cohorts?

DHBMA levels in vapers are reported to match or exceed those in smokers, despite lower 1,3-butadiene exposure. This discrepancy may arise from:

  • Alternative Metabolic Pathways : E-cigarette aerosols may contain precursors (e.g., glycerol or propylene glycol derivatives) that metabolize into DHBMA via non-canonical routes.
  • Matrix Interference : Co-eluting metabolites in urine (e.g., 3HPMA, CMEMA) require stringent chromatographic separation to avoid false positives . Researchers should validate findings using isotopically labeled standards and adjust for creatinine normalization to mitigate confounding .

Q. What experimental design considerations are critical for longitudinal studies on DHBMA and chronic disease endpoints?

  • Cohort Selection : Prioritize occupational cohorts (e.g., rubber industry workers) with documented 1,3-butadiene exposure for high baseline DHBMA levels.
  • Temporal Sampling : Collect serial urine samples to account for DHBMA’s short half-life (~6–12 hours) and diurnal variation.
  • Endpoint Correlations : Pair DHBMA quantification with biomarkers like 8-hydroxy-2’-deoxyguanosine (8-OHdG) for oxidative DNA damage and carotid ultrasound for atherosclerosis progression .

Methodological Challenges and Data Analysis

Q. How can researchers optimize DHBMA detection in complex biological matrices?

  • Ion Suppression Mitigation : Use matrix-matched calibration and post-column infusion to identify ion suppression zones in LC-MS/MS.
  • Cross-Validation : Compare SPE efficiency with alternative methods like dilute-and-shoot or protein precipitation, particularly in hemolyzed or lipid-rich samples .

Q. What are the implications of DHBMA’s physicochemical properties (e.g., hygroscopicity) on storage and handling?

DHBMA is highly hygroscopic and requires storage at -20°C under inert atmosphere (e.g., argon) to prevent degradation. Analytical standards should be prepared fresh in deuterated solvents (e.g., D2O) to minimize hydrolysis of the acetylated cysteine moiety .

Tables

Q. Table 1. Key Physicochemical Properties of DHBMA

PropertyValueReference
Molecular FormulaC9H17NO5S
Molecular Weight251.30 g/mol
Boiling Point573.2°C (760 mmHg)
LogP (Partition Coefficient)-1.2 (predicted)
PSA (Polar Surface Area)132.16 Ų

Q. Table 2. Analytical Performance of DHBMA Detection Methods

MethodLOD (ng/mL)Recovery (%)MatrixReference
LC-MS/MS (SPE)0.592–105Human Urine
LC-HRMS (dilute-and-shoot)1.285–98Smoker/Vaper Urine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.